molecular formula C19H21Cl2NO B12779510 Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride CAS No. 96783-25-4

Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride

Cat. No.: B12779510
CAS No.: 96783-25-4
M. Wt: 350.3 g/mol
InChI Key: REOGGMVDMKUNSB-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexanone core substituted with p-chlorobenzylamino and phenyl groups, and it is often used in its hydrochloride salt form to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride typically involves multiple steps. One common method includes the condensation of cyclohexanone with p-chlorobenzylamine and phenylamine under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone derivatives: These compounds share the cyclohexanone core but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzylamine derivatives: Compounds with similar benzylamine structures may exhibit comparable biological activities.

    Phenyl-substituted compounds:

Uniqueness

Cyclohexanone, 2-(p-chlorobenzylamino)-2-phenyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

CAS No.

96783-25-4

Molecular Formula

C19H21Cl2NO

Molecular Weight

350.3 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylamino]-2-phenylcyclohexan-1-one;hydrochloride

InChI

InChI=1S/C19H20ClNO.ClH/c20-17-11-9-15(10-12-17)14-21-19(13-5-4-8-18(19)22)16-6-2-1-3-7-16;/h1-3,6-7,9-12,21H,4-5,8,13-14H2;1H

InChI Key

REOGGMVDMKUNSB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2)NCC3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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